molecular formula C6H7F3N2S B1427538 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 933698-96-5

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B1427538
CAS No.: 933698-96-5
M. Wt: 196.2 g/mol
InChI Key: DQIGJGIEPDJZDR-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the ethanamine moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with ethylamine to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is less common compared to other trifluoromethyl-containing compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c1-3(10)5-11-4(2-12-5)6(7,8)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIGJGIEPDJZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
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Reactant of Route 6
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